molecular formula C20H32Cl2N4O3P B12707783 1-Piperidinyloxy, 4-(((benzoylamino)(bis(2-chloroethyl)amino)phosphinyl)amino)-2,2,6,6-tetramethyl- CAS No. 118947-57-2

1-Piperidinyloxy, 4-(((benzoylamino)(bis(2-chloroethyl)amino)phosphinyl)amino)-2,2,6,6-tetramethyl-

Cat. No.: B12707783
CAS No.: 118947-57-2
M. Wt: 478.4 g/mol
InChI Key: UZZQRVZSAWQVCR-UHFFFAOYSA-N
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Description

1-Piperidinyloxy, 4-(((benzoylamino)(bis(2-chloroethyl)amino)phosphinyl)amino)-2,2,6,6-tetramethyl- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidinyloxy group and a benzoylamino group, making it a subject of interest in both chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinyloxy, 4-(((benzoylamino)(bis(2-chloroethyl)amino)phosphinyl)amino)-2,2,6,6-tetramethyl- typically involves multiple steps. The starting material, 2,2,6,6-tetramethylpiperidine, undergoes a series of reactions including amination, chlorination, and phosphorylation to yield the final product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

1-Piperidinyloxy, 4-(((benzoylamino)(bis(2-chloroethyl)amino)phosphinyl)amino)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-Piperidinyloxy, 4-(((benzoylamino)(bis(2-chloroethyl)amino)phosphinyl)amino)-2,2,6,6-tetramethyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is mediated through the formation of covalent bonds with nucleophilic sites on the DNA molecule . The pathways involved include the activation of cellular stress responses and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperidinyloxy, 4-(((benzoylamino)(bis(2-chloroethyl)amino)phosphinyl)amino)-2,2,6,6-tetramethyl- stands out due to its multifunctional nature, combining properties of both a stabilizer and a reactive intermediate. Its ability to interact with biological macromolecules makes it particularly valuable in medicinal chemistry and cancer research .

Properties

CAS No.

118947-57-2

Molecular Formula

C20H32Cl2N4O3P

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C20H32Cl2N4O3P/c1-19(2)14-17(15-20(3,4)26(19)28)23-30(29,25(12-10-21)13-11-22)24-18(27)16-8-6-5-7-9-16/h5-9,17H,10-15H2,1-4H3,(H2,23,24,27,29)

InChI Key

UZZQRVZSAWQVCR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)NP(=O)(NC(=O)C2=CC=CC=C2)N(CCCl)CCCl)C

Origin of Product

United States

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